Enhanced Lipophilicity: 2.7-Fold Higher LogP vs. Ethyl Ester Improves Membrane Permeability Predictions
The allyl ester demonstrates substantially higher calculated lipophilicity compared to the ethyl ester analog. The target compound has an ACD/LogP of 2.61 [1], while the ethyl analog (CAS 6825-71-4) has a reported LogP of 0.96 [2], representing a 1.65 log unit difference. This corresponds to an approximately 45-fold increase in octanol-water partition coefficient, which is a critical determinant of passive membrane diffusion and cellular uptake in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.61 (ACD/LogP) |
| Comparator Or Baseline | Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: 0.96 (LogP) |
| Quantified Difference | ΔLogP = +1.65; ~45× higher partition coefficient |
| Conditions | Calculated property; ACD/Labs Percepta Platform vs. ChemBase prediction |
Why This Matters
Higher LogP predicts improved passive membrane permeability, which may reduce the need for formulation enhancers in cell-based assays.
- [1] ChemSpider. Allyl 3,5-diamino-1H-pyrazole-4-carboxylate. CSID:30774927. ACD/LogP: 2.61. View Source
- [2] ChemBase. Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. LogP: 0.9636. View Source
